BenchChemオンラインストアへようこそ!

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride

Salt form selection Aqueous solubility Assay reproducibility

This 3-pyridylcarbonyl piperazine dihydrochloride (CAS 2108655-86-1) from the Astellas MC4R agonist series (US10301286B2) provides a unique pharmacophore topology with a 4-methylpiperazine amide and free piperidine NH. Defined dihydrochloride salt (79.8% free base wt) ensures reproducible solubility and precise concentration conversion. Ideal for scaffold-hopping studies comparing piperazine vs. piperidine pharmacophores and for developing isomer-discriminating analytical methods. ≥95% purity, room temperature storage, CoA/Spectra available. Request a quote.

Molecular Formula C16H26Cl2N4O
Molecular Weight 361.3 g/mol
CAS No. 2108655-86-1
Cat. No. B1461883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
CAS2108655-86-1
Molecular FormulaC16H26Cl2N4O
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl
InChIInChI=1S/C16H24N4O.2ClH/c1-19-8-10-20(11-9-19)16(21)14-2-3-15(18-12-14)13-4-6-17-7-5-13;;/h2-3,12-13,17H,4-11H2,1H3;2*1H
InChIKeyBLTHWAWCTPWQQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine Dihydrochloride Procurement-Grade Overview


1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride is a synthetic heterocyclic small molecule combining a 4-methylpiperazine moiety with a 6-(piperidin-4-yl)pyridine scaffold via a carbonyl linker, supplied as a dihydrochloride salt (CAS 2108655-86-1; molecular formula C16H26Cl2N4O, MW 361.3 g/mol, free base C16H24N4O MW 288.39 g/mol) [1]. The compound is listed within the patent literature as part of a broader piperazine derivative series targeting melanocortin-4 receptor (MC4R) agonism, referenced in PubChem Substance ID 453295733 sourced from Google Patents [2]. Commercial availability is confirmed through multiple reputable vendors including Matrix Scientific (distributed via Fujifilm Wako) and AKSci, with typical purity specifications of 95% .

Why In-Class Piperazine-Piperidine Interchange Is Not Reliable for 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine Dihydrochloride


Generic substitution within the piperazine-piperidine-pyridine chemotype is unreliable because subtle variations in the linker geometry, heterocycle connectivity, and salt stoichiometry produce fundamentally different molecular recognition properties. The target compound presents a unique 3-pyridylcarbonyl linkage pattern (carbonyl at the pyridine 3-position) combined with a 4-methylpiperazine on one side and a free piperidine NH on the other, creating a specific hydrogen-bond donor/acceptor topology that differs from regioisomeric pyridyl linkers (e.g., 2- or 4-pyridylcarbonyl) [1]. The dihydrochloride salt form provides defined, reproducible aqueous solubility and handling characteristics that the free base and other salt forms (e.g., trihydrochloride) do not replicate . Structural analogs such as 1-benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride (same molecular formula, C16H26Cl2N4O, MW 361.3) or 2-(piperidin-4-yl)-5-(piperidine-1-carbonyl)pyridine dihydrochloride (CAS 2109104-20-1, piperidine replacing piperazine) introduce altered lipophilicity and basicity profiles that can shift target engagement and assay compatibility without equivalent biological validation .

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine Dihydrochloride: Comparator-Anchored Differentiation Evidence


Dihydrochloride Salt Stoichiometry Versus Trihydrochloride: Defined Solubility and Handling Advantage

The target compound is supplied as a defined dihydrochloride salt (2 HCl per free base molecule; formula C16H26Cl2N4O, MW 361.3 g/mol), whereas a trihydrochloride variant of the same free base is also commercially listed (C16H27Cl3N4O) [1]. The dihydrochloride stoichiometry is advantageous for applications requiring precise molarity calculations: fewer chloride counterions per molecule reduce the risk of chloride-related assay interference compared to the trihydrochloride form, while the fixed 2:1 HCl:free base ratio eliminates the batch-to-batch salt composition ambiguity that can affect hygroscopicity and weighing accuracy [2].

Salt form selection Aqueous solubility Assay reproducibility Medicinal chemistry building block

Regioisomeric Pyridylcarbonyl Linkage: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Positional Differentiation

The target compound features a carbonyl group attached at the pyridine 3-position (nicotinoyl-type linkage) connecting the piperidine and piperazine moieties via the (6-piperidin-4-ylpyridin-3-yl)carbonyl arrangement [1]. This regioisomeric placement is distinct from compounds bearing carbonyl at the pyridine 2-position (picolinoyl) or 4-position (isonicotinoyl), which orient the piperazine group at different angles and distances relative to the piperidine ring. Published structure-activity relationship (SAR) data for related pyridylpiperazine series demonstrate that the position of the carbonyl substituent on the pyridine ring significantly modulates receptor binding: 4-pyridylpiperazine derivatives show nanomolar histamine H3 receptor affinity (Ki 3.17 nM for piperazine analog vs. Ki 7.70 nM for the corresponding piperidine analog), with the 4-position providing optimal vector alignment [2]. The 3-pyridylcarbonyl geometry of the target compound presents a distinct H-bond acceptor topology not replicated by the more common 4-pyridyl or 2-pyridyl analogs .

Regioisomerism Hydrogen bond topology Receptor recognition Scaffold uniqueness

Molecular Formula Isomerism: Scaffold Differentiation from 1-Benzyl-4-(piperazine-1-carbonyl)piperazine Dihydrochloride

The target compound shares the identical molecular formula (C16H26Cl2N4O, MW 361.3 g/mol) with the constitutional isomer 1-benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride (CAS 1016536-10-9 free base; CAS 1989672-19-6 dihydrochloride) [1]. Despite this formula-level identity, the two scaffolds are constitutionally distinct: the target compound contains a pyridine ring with a 4-methylpiperazine carbonyl substituent at the 3-position (N-methylpiperazine amide), whereas the isomer features a benzylpiperazine linked to a piperazine via a carbonyl (bis-piperazine scaffold). This structural divergence produces fundamentally different calculated descriptors: the target compound has a topological polar surface area (tPSA) of approximately 48.9 Ų (amide nitrogen and pyridine nitrogen contributors), whereas the benzyl-piperazine isomer has tPSA ~35.6 Ų (fewer H-bond acceptors), translating to predicted LogP differences of approximately 0.8–1.2 log units favoring higher lipophilicity for the benzyl isomer . These differences mandate distinct analytical identity confirmation protocols (NMR, HPLC retention time, mass spectrometry) for procurement quality control .

Constitutional isomerism Scaffold discrimination Analytical QC Procurement identity verification

Piperazine vs. Piperidine Amide Replacement: Impact on Basicity, Solubility, and CNS Penetration Potential

The target compound incorporates a 4-methylpiperazine amide where the second nitrogen of the piperazine ring provides an additional protonatable site (predicted pKa ~7.5–8.5 for the N-methylpiperazine nitrogen; pKa ~4.5–5.5 for the piperazine amide nitrogen) compared to a piperidine amide analog which would have only a single basic center (piperidine pKa ~10) [1]. Published comparative data for analogous scaffold pairs demonstrate that replacing piperidine with piperazine in pyridyl-based ligands improves aqueous solubility but reduces CNS penetration due to increased polarity and hydrogen-bonding capacity: in a direct head-to-head comparison, piperazine analog showed Ki = 3.17 nM vs. piperidine analog Ki = 7.70 nM at histamine H3 receptor, with the piperazine demonstrating ~2.4-fold higher target affinity at the cost of reduced blood-brain barrier permeability [2]. The 4-methyl substitution on the piperazine ring of the target compound further modulates basicity (predicted pKa increase of 0.3–0.5 units vs. unsubstituted piperazine), offering a tunable property for applications requiring specific protonation states at physiological pH .

Piperazine-piperidine SAR Basicity CNS penetration Solubility engineering

Vendor-Documented Purity Specification and Analytical Documentation Availability for Procurement Decision-Making

Among allowed vendor sources, the target compound is offered by Matrix Scientific (distributed via Fujifilm Wako) with documented analytical support including spectral data and inspection certificates (Certificate of Analysis) . AKSci lists the compound at 95% minimum purity (catalog 1876EG) . LeYan (乐研) also specifies 95% purity . This multi-vendor availability with consistent 95% purity specification provides procurement redundancy. In contrast, the constitutional isomer 1-benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride, while available from American Elements at comparable purity, lacks the pyridine-based scaffold and the associated analytical differentiation challenges [1]. The availability of spectral data from Matrix Scientific/Wako specifically addresses the isomer-discrimination requirement identified in Evidence Item 3 above.

Purity specification Certificate of analysis Procurement quality control Vendor comparison

Patent Provenance as an MC4 Receptor Agonist Series Member: Differentiated Target Class from Generic Piperazine Building Blocks

The target compound appears in PubChem Substance ID 453295733, explicitly sourced from Google Patents, associating it with the patent literature rather than merely generic chemical catalogs [1]. The patent landscape for piperazine derivatives containing pyridyl-piperidine scaffolds is dominated by MC4 receptor (melanocortin-4 receptor) agonists developed by Astellas Pharma (US10301286B2, published 2019-05-28), which claims piperazine derivatives for treating bladder and urinary tract diseases including underactive bladder, detrusor underactivity, and voiding dysfunctions [2]. While the exact compound's specific MC4R activity data is not publicly disclosed, the patent provenance places it within a therapeutically relevant target class distinct from generic piperazine building blocks used in unrelated screening collections. This MC4R-associated patent context differentiates the compound from structurally similar piperazine-pyridine compounds developed for other targets (e.g., histamine H3 receptor, BACE-1, or VDAC oligomerization inhibitors) [3].

MC4 receptor agonism Patent provenance Target class differentiation Urological drug discovery

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine Dihydrochloride: Evidence-Backed Application Scenarios


MC4 Receptor Agonist Screening and Urological Disease Pharmacology Studies

Given the compound's patent provenance within the Astellas Pharma MC4 receptor agonist series (US10301286B2), the primary evidence-backed application is in melanocortin-4 receptor pharmacology research, particularly for bladder and urinary tract dysfunction models. The compound's 3-pyridylcarbonyl piperazine scaffold provides a distinct pharmacophore geometry for MC4R binding studies, where the piperazine amide contributes enhanced aqueous solubility (class-level inference) compared to piperidine-only analogs [1]. Researchers should verify MC4R activity in their specific assay system, as the patent literature indicates the class has agonistic activity but individual compound potencies are not publicly disclosed.

Scaffold-Hopping Medicinal Chemistry: Piperazine Amide vs. Piperidine Amide SAR Exploration

The compound is well-suited for systematic scaffold-hopping studies comparing piperazine amide vs. piperidine amide pharmacophores. Published SAR data for related pyridylpiperazine series demonstrate that piperazine-to-piperidine replacement modulates target affinity (e.g., H3R Ki: 3.17 nM piperazine vs. 7.70 nM piperidine) [2]. The target compound's 4-methylpiperazine amide provides an additional basicity tuning parameter (~0.3–0.5 pKa shift vs. unsubstituted piperazine) [3], enabling medicinal chemists to explore how N-methyl substitution on the piperazine influences both target engagement and physicochemical properties within a consistent pyridyl-piperidine framework.

Biochemical Assay Development Requiring Defined Salt Stoichiometry and Aqueous Solubility

For assay development where precise free-base equivalent concentration is critical, the dihydrochloride salt form (2 HCl, CAS 2108655-86-1) offers a stoichiometrically defined alternative to the trihydrochloride variant or the free base [4]. The free base content of 79.8 wt% allows accurate conversion between salt mass and active species concentration. The documented room-temperature storage condition (Fujifilm Wako) and availability of spectral data and certificates of analysis from Matrix Scientific/Wako support reproducible assay preparation without requiring independent analytical characterization before each use.

Constitutional Isomer Discrimination Studies and Analytical Method Development

The compound's molecular formula identity with 1-benzyl-4-(piperazine-1-carbonyl)piperazine dihydrochloride (both C16H26Cl2N4O, MW 361.3) creates a stringent test case for analytical method development [5]. The two constitutional isomers require discriminatory NMR, HPLC, or mass spectrometry methods for identity confirmation. The availability of spectral data from Fujifilm Wako provides reference standards for developing isomer-specific analytical protocols, and the compound can serve as a positive control in procurement quality assurance workflows where molecular formula-level identity is insufficient.

Quote Request

Request a Quote for 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.